molecular formula C7H10N2O2 B13029655 4-(2-Methoxyethoxy)pyrimidine CAS No. 110821-13-1

4-(2-Methoxyethoxy)pyrimidine

Cat. No.: B13029655
CAS No.: 110821-13-1
M. Wt: 154.17 g/mol
InChI Key: TWUGAYBBXCWXQT-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)pyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4-chloropyrimidine with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Methoxyethoxy)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

4-(2-Methoxyethoxy)pyrimidine can be compared with other pyrimidine derivatives such as:

    4-(2-Hydroxyethoxy)pyrimidine: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(2-Ethoxyethoxy)pyrimidine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: The presence of the methoxyethoxy group in this compound imparts unique chemical properties, such as increased solubility and enhanced reactivity in certain chemical reactions .

Comparison with Similar Compounds

Conclusion

4-(2-Methoxyethoxy)pyrimidine is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its potential therapeutic properties make it an interesting target for further research in medicine and biology.

Properties

CAS No.

110821-13-1

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-(2-methoxyethoxy)pyrimidine

InChI

InChI=1S/C7H10N2O2/c1-10-4-5-11-7-2-3-8-6-9-7/h2-3,6H,4-5H2,1H3

InChI Key

TWUGAYBBXCWXQT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC=NC=C1

Origin of Product

United States

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